1-[1-(3-Methoxybenzyl)piperidin-4-yl]-4-methylpiperazine
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Overview
Description
1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE is a synthetic organic compound with the molecular formula C13H20N2O. It is characterized by the presence of a methoxybenzyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety.
Preparation Methods
The synthesis of 1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions include substituted piperidines and piperazines, which can be further functionalized for specific applications .
Scientific Research Applications
1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine and piperazine rings contribute to the compound’s overall pharmacokinetic properties, such as its ability to cross biological membranes and its metabolic stability .
Comparison with Similar Compounds
1-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE can be compared with other similar compounds, such as:
1-(3-Methoxybenzyl)-4-methylpiperazine: This compound lacks the piperidine ring, which may result in different biological activities and pharmacokinetic properties.
1-(4-Methoxybenzyl)piperazine: The position of the methoxy group on the benzyl ring can influence the compound’s reactivity and interaction with biological targets.
N-Hydroxy-4-(2-hydroxy-3-methoxybenzyl)amino benzamide: This compound contains a hydroxamic acid moiety, which can chelate metal ions and exhibit different chemical and biological properties .
Properties
Molecular Formula |
C18H29N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C18H29N3O/c1-19-10-12-21(13-11-19)17-6-8-20(9-7-17)15-16-4-3-5-18(14-16)22-2/h3-5,14,17H,6-13,15H2,1-2H3 |
InChI Key |
UHBZUEUBAOMFBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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